(E)-(4-Bromostyryl)boronic acid

OLED Materials Conjugated Polymers Organic Semiconductors

This α,β-unsaturated organoboron compound is a strategic building block for constructing rigid, planar π-conjugated systems critical in OLED and medicinal chemistry. The (E)-styryl linker ensures stereoretentive synthesis of stilbene derivatives, while dual orthogonal reactivity (aryl bromide and alkenyl boronic acid) enables rapid modular assembly of complex unsymmetrical molecules. Procure the high-purity 97% grade for reproducible, high-performance research applications.

Molecular Formula C8H8BBrO2
Molecular Weight 226.86 g/mol
Cat. No. B8263203
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(E)-(4-Bromostyryl)boronic acid
Molecular FormulaC8H8BBrO2
Molecular Weight226.86 g/mol
Structural Identifiers
SMILESB(C=CC1=CC=C(C=C1)Br)(O)O
InChIInChI=1S/C8H8BBrO2/c10-8-3-1-7(2-4-8)5-6-9(11)12/h1-6,11-12H/b6-5+
InChIKeyJWSAFHMKCACYLQ-AATRIKPKSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(E)-(4-Bromostyryl)boronic Acid (CAS 1795770-81-8): An α,β-Unsaturated Organoboron Building Block for Stereoretentive Cross-Coupling


(E)-(4-Bromostyryl)boronic acid is an α,β-unsaturated organoboron compound defined by an (E)-configured styryl linker between a 4-bromophenyl ring and a boronic acid group . With a molecular formula of C₈H₈BBrO₂ and a molecular weight of 226.86 g/mol, it is commercially available in research-grade purities (typically 95-97%) . Structurally, this compound is a hybrid electrophile-nucleophile building block. The para-bromophenyl moiety serves as a reactive site for oxidative addition in palladium-catalyzed cross-couplings, while the terminal boronic acid enables transmetalation. The rigid, conjugated (E)-styryl system is a crucial design element for applications requiring extended π-conjugation and precise stereochemical control [1].

(E)-(4-Bromostyryl)boronic Acid vs. Common Aryl Boronic Acids: Why the Styryl Linker is a Non-Negotiable Design Element


Generic substitution of (E)-(4-Bromostyryl)boronic acid with simpler aryl boronic acids, such as 4-bromophenylboronic acid, fundamentally alters the product's electronic, steric, and stereochemical properties . The key differentiator is the (E)-styryl moiety. This π-conjugated spacer extends the molecular scaffold, enabling the construction of larger, more rigid, and planar aromatic systems that are essential for π-stacking interactions in materials science and for achieving specific geometries in medicinal chemistry [1]. Furthermore, the presence of both a reactive aryl bromide and an (E)-alkenyl boronic acid allows for sequential, orthogonal cross-coupling reactions that are not possible with simpler, monofunctional building blocks. Substituting this compound with a shorter or saturated analog would compromise the target molecule's conjugated architecture and, critically, preclude the stereoretentive synthesis of (E)-stilbene derivatives.

(E)-(4-Bromostyryl)boronic Acid: Quantitative Evidence for Selection and Procurement


Extended π-Conjugation vs. 4-Bromophenylboronic Acid: A Structural Rationale for Material Design

Unlike the benchmark reagent 4-bromophenylboronic acid, (E)-(4-Bromostyryl)boronic acid introduces an (E)-styryl spacer that extends the molecular π-system by an additional two sp² carbons and a rigid double bond . While no single study offers a side-by-side device efficiency comparison, the structural rationale is unambiguous: the styryl linker is essential for synthesizing extended conjugated systems found in OLED emitters and organic semiconductors [1]. The (E)-configuration is maintained during cross-coupling, ensuring the desired planar, conjugated geometry in the final product [2].

OLED Materials Conjugated Polymers Organic Semiconductors

Dual Reactivity vs. (E)-Styrylboronic Acid: The Bromine Handle for Sequential Orthogonal Couplings

(E)-(4-Bromostyryl)boronic acid possesses two orthogonal reactive sites: an aryl bromide for oxidative addition and a boronic acid for transmetalation . This contrasts with (E)-styrylboronic acid (CAS 6783-05-7), which lacks the bromine handle and can only act as a nucleophile . The presence of the bromine atom in (E)-(4-Bromostyryl)boronic acid allows for sequential cross-coupling strategies. First, the boronic acid can be coupled with an electrophilic partner; subsequently, the aryl bromide can undergo a second, distinct coupling with a different nucleophile . This capability is a defining feature for building molecular complexity in a modular fashion.

Divergent Synthesis Medicinal Chemistry Complex Molecule Construction

Kinase Inhibition Profile: Moderate Selectivity for CSK over BRK and SRC

In a kinase inhibition panel, a compound derived from or closely related to the (E)-(4-bromostyryl) scaffold demonstrated measurable, albeit moderate, inhibitory activity against several tyrosine kinases [1]. The IC50 value for Tyrosine-protein kinase CSK was 402 nM, while the IC50 for Protein-tyrosine kinase 6 (BRK) was 956 nM, and for Proto-oncogene tyrosine-protein kinase Src was 897 nM [1]. This represents a 2.2- to 2.4-fold selectivity for CSK over BRK and SRC under identical assay conditions (ADP-Glo luminescence assay) [1]. While the IC50 values are in the high nanomolar range, this profile suggests the scaffold is amenable to further medicinal chemistry optimization.

Chemical Biology Kinase Profiling Probe Development

Pinacol Ester vs. Free Boronic Acid: A Stability and Handling Trade-off

For synthetic applications requiring maximum bench stability, the pinacol ester derivative of (E)-(4-Bromostyryl)boronic acid (CAS 1242770-51-9) offers a practical alternative [1]. The free boronic acid is known to be more reactive in Suzuki-Miyaura couplings, often requiring milder conditions [2]. However, the pinacol ester provides enhanced stability under ambient conditions, simplifying handling and storage for longer-term projects [1]. The choice between the acid and ester form represents a key procurement decision point, balancing reactivity with convenience. This is a class-level distinction applicable to many boronic acid building blocks.

Synthetic Chemistry Reagent Selection Stability

(E)-(4-Bromostyryl)boronic Acid: Evidence-Backed Research and Industrial Applications


Modular Synthesis of Extended π-Conjugated Molecules for OLEDs and Organic Semiconductors

As established in Section 3, Evidence Item 1, the (E)-styryl linker is critical for extending molecular conjugation [1]. This compound is therefore the building block of choice for constructing rigid, planar π-systems, such as those found in organic light-emitting diode (OLED) emitters, charge-transport materials, and other organic semiconductors [2].

Divergent and Sequential Cross-Coupling Strategies in Medicinal Chemistry

Leveraging the dual orthogonal reactivity documented in Section 3, Evidence Item 2, researchers can employ (E)-(4-Bromostyryl)boronic acid in sequential coupling sequences [1]. This allows for the rapid, modular assembly of complex, unsymmetrical molecules, which is a cornerstone strategy in medicinal chemistry for generating libraries of drug-like candidates and optimizing lead compounds.

Development of Chemical Probes with a Defined Tyrosine Kinase Profile

The kinase inhibition data presented in Section 3, Evidence Item 3, validates the use of this scaffold as a starting point for developing chemical probes targeting tyrosine kinases, particularly CSK [1]. The moderate but measurable activity and selectivity provide a tractable profile for structure-activity relationship (SAR) studies aimed at improving potency and selectivity.

Procurement of a Stable Boronic Ester Surrogate for Long-Term Projects

When project timelines require long-term storage or infrequent use, the stability advantages of the pinacol ester derivative, as discussed in Section 3, Evidence Item 4, should guide procurement [1]. Purchasing the more stable ester ensures reagent integrity over time, reducing the risk of failed reactions due to reagent degradation.

Quote Request

Request a Quote for (E)-(4-Bromostyryl)boronic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.